Dibenzyl sulfoxide
Overview
Description
Dibenzyl sulfoxide, also known as this compound, is an organic compound with the chemical formula C14H14OS. It is a colorless to pale yellow liquid with a characteristic odor. This compound is part of the sulfoxide family, which is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Dibenzyl sulfoxide, also known as Benzyl sulfoxide or Dibenzylsulphoxide, is primarily used as a corrosion inhibitor . It targets metallic surfaces, particularly steel, to prevent undesired dissolution of base metals during descaling .
Mode of Action
This compound interacts with its targets by forming a protective layer on the metal surface. This layer reduces metal dissolution, controls hydrogen diffusion inside the steel, and mitigates the pitting attack of acid on the metal surface .
Biochemical Pathways
The desulfurization of dibenzyl sulfide, a related compound, has been studied in Gordonia sp. IITR100 . The pathway proceeds via the formation of metabolites such as this compound, dibenzyl sulfone, and benzoic acid . This suggests that this compound might be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that the compound can be synthesized through the oxidative coupling of thiols , suggesting that it might undergo similar metabolic transformations in biological systems.
Result of Action
The primary result of this compound’s action is the prevention of corrosion on metallic surfaces . In the context of biodesulfurization, the compound’s action results in the formation of metabolites such as this compound, dibenzyl sulfone, and benzoic acid .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, in the context of corrosion inhibition, the compound’s effectiveness can vary depending on the aggressiveness of the environment . In biodesulfurization processes, the compound’s action can be influenced by factors such as the presence of other sulfur compounds and the specific microorganisms involved .
Biochemical Analysis
Biochemical Properties
Dibenzyl sulfoxide is involved in various biochemical reactions. It is metabolized by certain enzymes, such as DszC, into this compound and dibenzyl sulfone . The reaction downstream to it is mediated by some enzyme other than its DszA .
Cellular Effects
A structurally similar compound, divanillyl sulfone, has been shown to suppress NLRP3 inflammasome activation, which is involved in the regulation of inflammation and immunity .
Molecular Mechanism
It is known that the enzyme DszC metabolizes this compound into this compound and dibenzyl sulfone .
Temporal Effects in Laboratory Settings
It has been reported that this compound exhibits a synergistic effect with thiourea, copper cations, and chloride ions, providing optimum performance .
Metabolic Pathways
This compound is involved in the desulfurization pathway, where it is metabolized into this compound and dibenzyl sulfone by the enzyme DszC . This process is part of the broader sulfur metabolism pathway.
Transport and Distribution
It is known that this compound can be metabolized by certain enzymes, suggesting that it may be transported to the sites of these enzymes within the cell .
Subcellular Localization
Given its involvement in biochemical reactions mediated by certain enzymes, it is likely that it is localized to the sites of these enzymes within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl sulfoxide can be synthesized through several methods. One common synthetic route involves the oxidation of dibenzyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields dibenzylsulphoxide as the primary product .
Industrial Production Methods
In industrial settings, dibenzylsulphoxide is produced through a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl sulfoxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to dibenzyl sulfone using strong oxidizing agents.
Reduction: It can be reduced back to dibenzyl sulfide using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Dibenzyl sulfone.
Reduction: Dibenzyl sulfide.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Dibenzyl sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar chemical properties but different applications.
Dibenzyl sulfone: The oxidized form of dibenzylsulphoxide with distinct chemical and physical properties.
Dibenzyl sulfide: The reduced form of dibenzylsulphoxide, used in different chemical reactions .
Uniqueness
Dibenzyl sulfoxide is unique due to its specific chemical structure and reactivity.
Properties
IUPAC Name |
benzylsulfinylmethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMQZWFSTJVJEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022088 | |
Record name | Benzyl sulfoxide | |
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Molecular Weight |
230.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow hygroscopic powder; [Sigma-Aldrich MSDS] | |
Record name | Benzene, 1,1'-(sulfinylbis(methylene))bis- | |
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Vapor Pressure |
0.00000653 [mmHg] | |
Record name | Benzene, 1,1'-(sulfinylbis(methylene))bis- | |
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CAS No. |
621-08-9 | |
Record name | Dibenzyl sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzyl sulfoxide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621089 | |
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Record name | Dibenzyl sulfoxide | |
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Record name | Benzene, 1,1'-[sulfinylbis(methylene)]bis- | |
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Record name | Benzyl sulfoxide | |
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Record name | Dibenzyl sulphoxide | |
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Record name | BENZYL SULFOXIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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